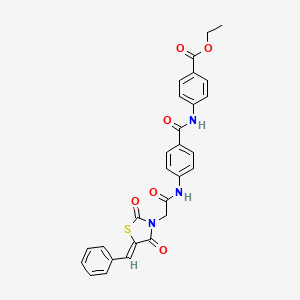
Vegfr-2-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-24 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Vegfr-2-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of angiogenesis and the role of VEGFR-2 in various chemical pathways.
Biology: Helps in understanding the biological processes involved in blood vessel formation and maintenance.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit VEGFR-2 and prevent tumor growth.
Industry: Used in the development of new drugs and therapeutic agents targeting angiogenesis-related diseases
Mechanism of Action
Vegfr-2-IN-24 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets include the tyrosine kinase domain of VEGFR-2 and various intracellular signaling proteins such as PLCγ, PI3K-Akt, and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple tyrosine kinases, including VEGFR-2.
Axitinib: Specifically targets VEGFR-2 and other related receptors
Uniqueness
Vegfr-2-IN-24 is unique due to its specific binding affinity and inhibitory potency against VEGFR-2. It has shown promising results in preclinical studies, demonstrating significant anti-angiogenic and anti-tumor activities. Its unique chemical structure allows for selective inhibition, reducing potential off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C28H23N3O6S |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
ethyl 4-[[4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H23N3O6S/c1-2-37-27(35)20-10-14-22(15-11-20)30-25(33)19-8-12-21(13-9-19)29-24(32)17-31-26(34)23(38-28(31)36)16-18-6-4-3-5-7-18/h3-16H,2,17H2,1H3,(H,29,32)(H,30,33)/b23-16- |
InChI Key |
XITOIHQHSGSJMM-KQWNVCNZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















